molecular formula C20H13F6N5S B11432230 6-methyl-9-[3-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]amino}-9H-purine-8-thiol

6-methyl-9-[3-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]amino}-9H-purine-8-thiol

Cat. No.: B11432230
M. Wt: 469.4 g/mol
InChI Key: HEVLPMZSXLTTHR-UHFFFAOYSA-N
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Description

6-methyl-9-[3-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]amino}-9H-purine-8-thiol is a complex organic compound characterized by the presence of trifluoromethyl groups and a purine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-9-[3-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]amino}-9H-purine-8-thiol typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-methyl-9-[3-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]amino}-9H-purine-8-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, while the purine core can participate in hydrogen bonding and other interactions. The thiol group can also play a role in redox reactions, potentially affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-9-[3-(trifluoromethyl)phenyl]-9H-purine-8-thiol: Lacks the amino group, which may affect its reactivity and binding properties.

    9-[3-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]amino}-9H-purine-8-thiol: Lacks the methyl group, which may influence its solubility and stability.

Uniqueness

6-methyl-9-[3-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]amino}-9H-purine-8-thiol is unique due to the combination of its trifluoromethyl groups, purine core, and thiol group. This combination of functional groups imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H13F6N5S

Molecular Weight

469.4 g/mol

IUPAC Name

6-methyl-2-[3-(trifluoromethyl)anilino]-9-[3-(trifluoromethyl)phenyl]-7H-purine-8-thione

InChI

InChI=1S/C20H13F6N5S/c1-10-15-16(30-17(27-10)28-13-6-2-4-11(8-13)19(21,22)23)31(18(32)29-15)14-7-3-5-12(9-14)20(24,25)26/h2-9H,1H3,(H,29,32)(H,27,28,30)

InChI Key

HEVLPMZSXLTTHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=CC(=C3)C(F)(F)F)N(C(=S)N2)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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